REACTION_CXSMILES
|
O[CH2:2][CH2:3][C:4]([NH2:6])=[O:5].[CH2:7](N)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.N>C(C1C(O)=C(C(C)(C)C)C=C(C)C=1)(C)(C)C>[CH2:7]([NH:6][C:4](=[O:5])[CH:3]=[CH2:2])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
OCCC(=O)N
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After adding
|
Type
|
DISTILLATION
|
Details
|
2.2 g of polyphosphoric acid distillation
|
Type
|
DISTILLATION
|
Details
|
the subsequent redistillation
|
Type
|
ADDITION
|
Details
|
with the addition of 1 ml of sulphuric acid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |